2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN3O4S2 and its molecular weight is 385.84. The purity is usually 95%.
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Biological Activity
The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that belongs to the class of benzothiadiazine derivatives. It exhibits a complex structure characterized by a chlorinated benzothiadiazine ring and functional groups that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₄ClN₃O₄S₂
- Molecular Weight : 411.9 g/mol
- CAS Number : 899976-39-7
Research indicates that compounds similar to This compound may function as positive allosteric modulators of the AMPA receptor, which is crucial in neurotransmission and synaptic plasticity. This mechanism enhances neuronal excitability without the excitotoxic side effects associated with direct agonists .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial and fungal strains. Its structural features enable it to interact with microbial cell membranes and inhibit essential metabolic processes. In vitro studies have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
Neuropharmacological Effects
Studies on related benzothiadiazine derivatives have highlighted their nootropic effects—enhancing cognitive functions such as memory and learning. Specifically, the compound's ability to cross the blood-brain barrier has been suggested through microdialysis studies in mice, showing increased levels of neurotransmitters like acetylcholine and serotonin in the hippocampus . This suggests potential applications in treating neurodegenerative disorders.
Cytotoxicity and Anticancer Activity
Preliminary investigations indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism may involve inducing apoptosis through the activation of specific signaling pathways related to cell survival and proliferation. Comparative studies with other known anticancer agents are necessary to establish its efficacy and safety profile.
Case Studies
- Neurotransmitter Modulation : A study demonstrated that a structurally similar compound effectively modulated neurotransmitter levels in rat models, suggesting that derivatives could enhance cognitive function without causing excitotoxicity .
- Antimicrobial Efficacy : In a controlled environment, the compound displayed significant inhibition of various bacterial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cell lines at micromolar concentrations, warranting further investigation into its mechanisms of action against cancer .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h1-6H,7-8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLMTAOLGOTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.